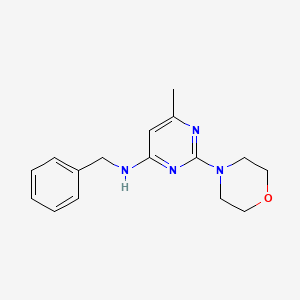

N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and related compounds often involves cyclocondensation reactions, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. For example, cyclocondensation of certain morpholinopyrimidine with brominated compounds under mild conditions can lead to the formation of new derivatives (Karimian et al., 2017). Additionally, the use of triorganoindium compounds for the synthesis of disubstituted pyrimidines through palladium-catalyzed cross-coupling reactions has been demonstrated as efficient and versatile (Martínez et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized by various spectroscopic methods such as 1H NMR, 13C NMR, and X-ray crystallography. These studies have confirmed the complex nature of the molecular structure and provided insights into the conformational preferences of these molecules (Islas-Jácome et al., 2023).

Chemical Reactions and Properties

N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and its derivatives participate in a wide range of chemical reactions, including intramolecular azo coupling, which has been used to synthesize fluorescent compounds with potential biological significance (Galenko et al., 2016).

Physical Properties Analysis

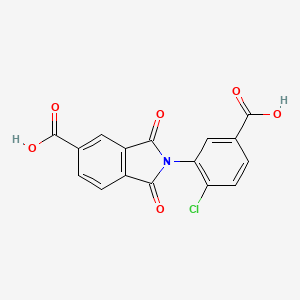

The physical properties, such as solubility, thermal stability, and optical properties of polyimides derived from related compounds, have been a subject of research. These materials exhibit excellent solubility in polar solvents, outstanding thermal stability with high glass transition temperatures, and low dielectric constants, making them suitable for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives, such as their reactivity in Buchwald–Hartwig amination, photophysics, and biomolecular binding properties, have been explored. These studies reveal the potential of these compounds to interact strongly with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Scientific Research Applications

Luminescent Biological Labeling Reagents

This compound's derivatives have been used in synthesizing luminescent cyclometalated iridium(III) diimine complexes. These complexes exhibit intense and long-lived luminescence and are suitable for labeling various biological molecules. This has implications for biological assays and potentially for medical diagnostics (Lo et al., 2003).

Synthesis of Metalated Luminescent Complexes

Another application is in the synthesis of metalated Ir(III) luminescent complexes. These complexes have shown moderate to strong phosphorescence in organic solvents and are useful in studying the nature of emissive triplet states in various solvents (Shakirova et al., 2018).

Larvicidal Activity

N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have shown significant larvicidal activity, which could have implications in pest control and environmental management (Gorle et al., 2016).

Synthesis in Organic Chemistry

This compound also plays a role in the synthesis of various organic compounds, such as chloroenamines and benzamines, which have potential applications in chemical synthesis and drug development (Butz & Vilsmaier, 1993), (Nematollahi & Esmaili, 2010).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been explored for their potential in treating various diseases, such as Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

properties

IUPAC Name |

N-benzyl-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13-11-15(17-12-14-5-3-2-4-6-14)19-16(18-13)20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJWPZPKPKJQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)

![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)

![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)

![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)